molecular formula C27H33NO8 B11144173 3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144173
M. Wt: 499.6 g/mol
InChI Key: VEKFVGGPJNDSGI-GYHWCHFESA-N
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Description

“3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features multiple functional groups, including hydroxy, methoxy, and benzyloxy groups, which contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of Functional Groups: The hydroxy, methoxy, and benzyloxy groups can be introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may exhibit biological activity, making it a candidate for therapeutic applications.

Industry

Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different functional groups.

    4-HYDROXY-1-(2-METHOXYETHYL)-3-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: A structural isomer with different placement of functional groups.

Uniqueness

The unique combination of functional groups in “3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H33NO8

Molecular Weight

499.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO8/c1-16(2)15-36-19-9-7-17(8-10-19)24(29)22-23(28(11-12-32-3)27(31)25(22)30)18-13-20(33-4)26(35-6)21(14-18)34-5/h7-10,13-14,16,23,29H,11-12,15H2,1-6H3/b24-22-

InChI Key

VEKFVGGPJNDSGI-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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